molecular formula C6HClN4 B3056531 5-Chloropyrazine-2,3-dicarbonitrile CAS No. 72111-57-0

5-Chloropyrazine-2,3-dicarbonitrile

Cat. No. B3056531
Key on ui cas rn: 72111-57-0
M. Wt: 164.55 g/mol
InChI Key: XMUYZFOAVMMUNE-UHFFFAOYSA-N
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Patent
US04259489

Procedure details

2,3-Dicyano-5-hydroxypyrazine (7.30 g; 0.05 mole) was dissolved in 70 g (0.59 mole) of thionyl chloride, and the solution was cooled to 0° to 5° C. With stirring, 4.80 g (0.06 mole) of pyridine was added dropwise over the period of 15 minutes. Then, the mixture was stirred at 70° C. for 2 hours. After the reaction, the excess of thionyl chloride was distilled off under reduced pressure, and the residue was extracted with 150 ml of chloroform. The chloroform solution was washed twice with 50 ml of water, and dried over anhydrous calcium chloride, and then the solvent was distilled off to afford a red solid. Recrystallization of the solid from benzene afforded 6.30 g (yield 77%) of 2,3-dicyano-5-chloropyrazine.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:8]([C:9]#[N:10])=[N:7][C:6](O)=[CH:5][N:4]=1)#[N:2].S(Cl)([Cl:14])=O.N1C=CC=CC=1>>[C:1]([C:3]1[C:8]([C:9]#[N:10])=[N:7][C:6]([Cl:14])=[CH:5][N:4]=1)#[N:2]

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
C(#N)C1=NC=C(N=C1C#N)O
Name
Quantity
70 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 0° to 5° C
STIRRING
Type
STIRRING
Details
Then, the mixture was stirred at 70° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After the reaction
DISTILLATION
Type
DISTILLATION
Details
the excess of thionyl chloride was distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with 150 ml of chloroform
WASH
Type
WASH
Details
The chloroform solution was washed twice with 50 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous calcium chloride
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
to afford a red solid
CUSTOM
Type
CUSTOM
Details
Recrystallization of the solid from benzene

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=NC=C(N=C1C#N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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